6-(Octylamino)pyridazin-3-ol
Description
6-(Octylamino)pyridazin-3-ol is a pyridazine derivative featuring an octylamino group (-NH-C₈H₁₇) at the 6-position and a hydroxyl group (-OH) at the 3-position. Pyridazine, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, provides a planar scaffold that facilitates interactions with biological targets or material matrices.
Properties
CAS No. |
2098010-74-1 |
|---|---|
Molecular Formula |
C12H21N3O |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
3-(octylamino)-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H21N3O/c1-2-3-4-5-6-7-10-13-11-8-9-12(16)15-14-11/h8-9H,2-7,10H2,1H3,(H,13,14)(H,15,16) |
InChI Key |
FCLZBQDANCTMQG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCNC1=NNC(=O)C=C1 |
Canonical SMILES |
CCCCCCCCNC1=NNC(=O)C=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with 6-(Octylamino)pyridazin-3-ol:
Physicochemical Properties
- Lipophilicity: The octylamino group in this compound likely confers higher LogD (estimated >3.0) compared to 6-(dimethylthiazol)pyridazin-3-ol (LogD = 1.2 ). This suggests superior membrane permeability but lower aqueous solubility.
- Crystal Behavior: Unlike elastic 3,6-bis(octylamino)terephthalate crystals , pyridazine derivatives may exhibit rigid packing due to hydrogen bonding from the -OH group.
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